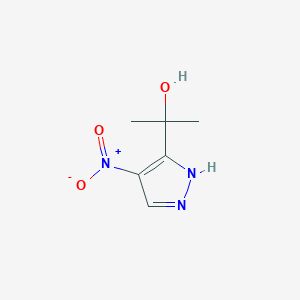
2-(4-nitro-1H-pyrazol-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitro-1H-pyrazol-3-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a nitro group at position 4 and a hydroxyl group at position 2 of the propan-2-ol moiety makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitro-1H-pyrazol-3-yl)propan-2-ol typically involves the nitration of a pyrazole precursor followed by the introduction of the propan-2-ol moiety. One common method involves the reaction of 4-nitro-1H-pyrazole with an appropriate alkylating agent under basic conditions to introduce the propan-2-ol group. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitro-1H-pyrazol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 2-(4-nitro-1H-pyrazol-3-yl)propan-2-one.
Reduction: Formation of 2-(4-amino-1H-pyrazol-3-yl)propan-2-ol.
Substitution: Formation of 2-(4-nitro-1H-pyrazol-3-yl)propan-2-chloride or similar derivatives.
Scientific Research Applications
2-(4-nitro-1H-pyrazol-3-yl)propan-2-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-nitro-1H-pyrazol-3-yl)propan-2-ol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity. The molecular targets and pathways involved may include enzymes, receptors, and other proteins that play a role in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-nitro-1H-pyrazole: Lacks the propan-2-ol moiety, making it less versatile in certain applications.
2-(4-amino-1H-pyrazol-3-yl)propan-2-ol: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
2-(4-nitro-1H-pyrazol-3-yl)ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol, affecting its reactivity and applications.
Uniqueness
2-(4-nitro-1H-pyrazol-3-yl)propan-2-ol is unique due to the combination of a nitro group and a hydroxyl group on a pyrazole ring, providing a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H9N3O3 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
2-(4-nitro-1H-pyrazol-5-yl)propan-2-ol |
InChI |
InChI=1S/C6H9N3O3/c1-6(2,10)5-4(9(11)12)3-7-8-5/h3,10H,1-2H3,(H,7,8) |
InChI Key |
KCXFGYRBFLGASP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=NN1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















